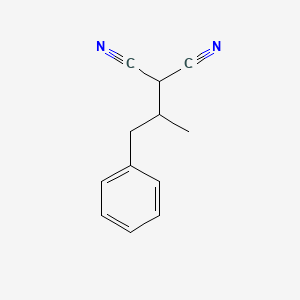
2-Cyano-3-methyl-4-phenylbutyronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-methyl-4-phenylbutyronitrile is an organic compound with the molecular formula C12H13N It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butyronitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-methyl-4-phenylbutyronitrile can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-phenylbutyronitrile with a cyanating agent under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-3-methyl-4-phenylbutyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-methyl-4-phenylbutyronitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyano-3-methyl-4-phenylbutyronitrile involves its interaction with specific molecular targets. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenebutanenitrile: Similar structure but lacks the methyl group.
4-Phenylbutyronitrile: Similar but without the cyano group.
2-Methyl-4-cyanophenylboronic acid: Contains a boronic acid group instead of a phenyl group.
Uniqueness
2-Cyano-3-methyl-4-phenylbutyronitrile is unique due to the presence of both a cyano group and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and research purposes .
Eigenschaften
CAS-Nummer |
73747-71-4 |
|---|---|
Molekularformel |
C12H12N2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
2-(1-phenylpropan-2-yl)propanedinitrile |
InChI |
InChI=1S/C12H12N2/c1-10(12(8-13)9-14)7-11-5-3-2-4-6-11/h2-6,10,12H,7H2,1H3 |
InChI-Schlüssel |
YQXOZXCJCFLHKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


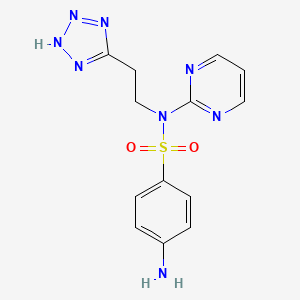
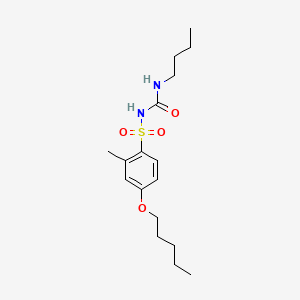
![1-Methyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14466053.png)


![Ethyl 4-[2-(1,3-dihydrazinyl-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoate](/img/structure/B14466073.png)
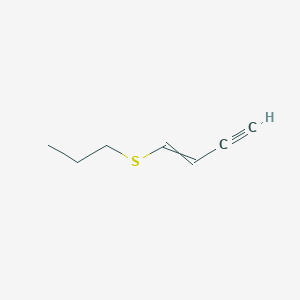
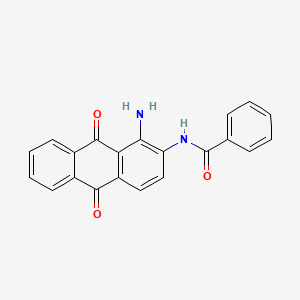
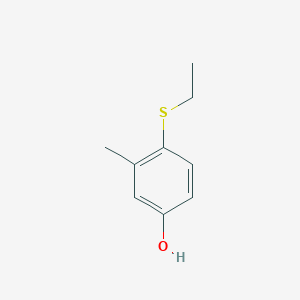
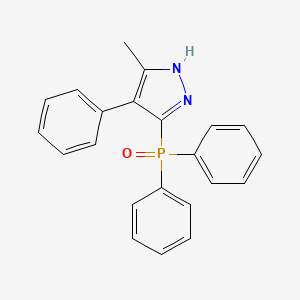
![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)



